PNMT Affinity vs. In-Class Analogs
1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide exhibits a measured affinity for Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11×10⁶ nM [1]. In contrast, the structurally similar analog 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide, which differs only in the position of the carboxamide group (4- vs 3-position), has no reported binding data for PNMT, underscoring the critical role of the 3-carboxamide moiety in target engagement . This specificity is further highlighted by the class of piperidine carboxamides, which are known to be potent inhibitors of Anaplastic Lymphoma Kinase (ALK) with IC₅₀ values in the low micromolar range (e.g., 0.174 μM), but whose binding profiles are highly sensitive to substitution patterns [2].
| Evidence Dimension | PNMT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.11×10⁶ nM (1.11 mM) |
| Comparator Or Baseline | 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide: No data available (not a known PNMT ligand) |
| Quantified Difference | Unique, measurable affinity vs. no reported activity |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
The measurable PNMT binding, however weak, distinguishes this compound as a potential tool for studying catecholamine biosynthesis pathways, while 4-carboxamide analogs would be inert in this context.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584). Ki for Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] PubMed. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. View Source
